4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H17F4N3O3S and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.09267523 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radio-Tracer Synthesis for Dopamine Uptake System
4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, through derivatives like [18F]GBR 13119, demonstrates potential as a radio-tracer for the dopamine uptake system. [18F]GBR 13119 has been synthesized with high radiochemical yield and purity, indicating its viability for positron emission tomography (PET) studies to explore neurological pathways related to dopamine (Haka et al., 1989).
Antibacterial and Antiproliferative Activities
The chemical structure has been manipulated to produce derivatives with notable antibacterial activities against various pathogens, demonstrating its potential as a framework for developing new antibacterial agents. For instance, certain derivatives have shown promising results against G. zeae, C. mandshurica, and F. oxysporum, highlighting the compound's versatility in combating microbial infections (Wu Qi, 2014). Furthermore, sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have exhibited moderate to good antiproliferative activity against cancer cell lines, suggesting potential in cancer therapy research (Dongjun Fu et al., 2017).
Enantioselective Catalysis for Synthesis
Derivatives have also been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a crucial role in achieving high yields and enantioselectivities. This application signifies its importance in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals and material science (Zhouyu Wang et al., 2006).
PET Imaging for Glioma with [18F]DASA-23
[18F]DASA-23, a novel radiopharmaceutical derived from this compound, targets pyruvate kinase M2 levels in glioma via PET imaging. This application highlights the compound's potential in non-invasively delineating low-grade and high-grade gliomas, offering insights into tumor metabolism and facilitating personalized treatment planning (C. Patel et al., 2019).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3S/c19-14-4-6-16(7-5-14)29(27,28)25-10-8-24(9-11-25)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYAFOBXJUDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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